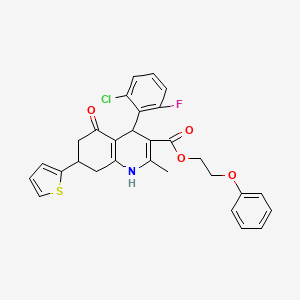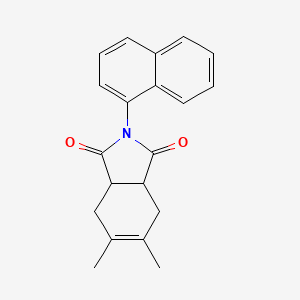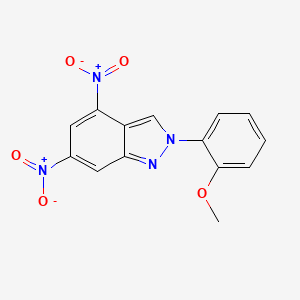![molecular formula C29H31N3O6 B11084696 2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11084696.png)
2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxybenzyl group, a phenyl group, and an imidazolidinyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the imidazolidinyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dimethoxybenzyl group: This is achieved through a substitution reaction, where the dimethoxybenzyl group is attached to the imidazolidinyl ring.
Attachment of the phenyl group: This step involves another substitution reaction, where the phenyl group is introduced.
Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
- 2-[3-(3,4-Dimethoxybenzyl)-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]-N-ethylacetamide
Uniqueness
What sets 2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups and the resulting unique properties
Properties
Molecular Formula |
C29H31N3O6 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[3-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C29H31N3O6/c1-4-16-38-23-13-11-21(12-14-23)30-27(33)18-24-28(34)32(22-8-6-5-7-9-22)29(35)31(24)19-20-10-15-25(36-2)26(17-20)37-3/h5-15,17,24H,4,16,18-19H2,1-3H3,(H,30,33) |
InChI Key |
VHFJPNRVWFBCPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-N-(3-chlorophenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11084619.png)

![1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084626.png)

![1-(4-Bromophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11084646.png)
![10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11084650.png)

![(4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11084658.png)

![2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate](/img/structure/B11084674.png)
![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11084678.png)
![7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11084685.png)
![(7Z)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11084689.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one](/img/structure/B11084697.png)
